4,4,5,5-tetramethyl-2-(4-methylfuran-3-yl)-1,3,2-dioxaborolane
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Overview
Description
4,4,5,5-tetramethyl-2-(4-methylfuran-3-yl)-1,3,2-dioxaborolane is an organoboron compound that is widely used in organic synthesis. This compound is particularly notable for its role in Suzuki-Miyaura cross-coupling reactions, which are essential for forming carbon-carbon bonds in the synthesis of various organic molecules.
Preparation Methods
Synthetic Routes and Reaction Conditions
4,4,5,5-tetramethyl-2-(4-methylfuran-3-yl)-1,3,2-dioxaborolane can be synthesized through the reaction of 4-methylfuran-3-boronic acid with pinacol in the presence of a dehydrating agent. The reaction typically occurs under mild conditions, often at room temperature, and yields the desired product with high purity.
Industrial Production Methods
In industrial settings, the production of this compound involves large-scale reactors and continuous flow processes to ensure consistent quality and high yield. The use of automated systems and precise control of reaction parameters are crucial for efficient production.
Chemical Reactions Analysis
Types of Reactions
4,4,5,5-tetramethyl-2-(4-methylfuran-3-yl)-1,3,2-dioxaborolane primarily undergoes cross-coupling reactions, such as the Suzuki-Miyaura reaction. It can also participate in oxidation and reduction reactions under specific conditions.
Common Reagents and Conditions
Suzuki-Miyaura Reaction: Palladium catalysts, bases like potassium carbonate, and solvents such as toluene or ethanol.
Oxidation: Oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride.
Major Products
The major products formed from these reactions include various substituted aromatic compounds, which are valuable intermediates in the synthesis of pharmaceuticals, agrochemicals, and advanced materials.
Scientific Research Applications
4,4,5,5-tetramethyl-2-(4-methylfuran-3-yl)-1,3,2-dioxaborolane is extensively used in scientific research due to its versatility in organic synthesis. Its applications include:
Chemistry: Synthesis of complex organic molecules, including natural products and polymers.
Biology: Development of bioactive compounds and probes for biological studies.
Medicine: Synthesis of pharmaceutical intermediates and active pharmaceutical ingredients (APIs).
Industry: Production of advanced materials, such as organic semiconductors and specialty chemicals.
Mechanism of Action
The mechanism by which 4,4,5,5-tetramethyl-2-(4-methylfuran-3-yl)-1,3,2-dioxaborolane exerts its effects is primarily through its role as a boron-containing reagent in cross-coupling reactions. The boron atom facilitates the formation of carbon-carbon bonds by interacting with palladium catalysts and organic halides, leading to the formation of the desired products.
Comparison with Similar Compounds
Similar Compounds
- 4,4,5,5-tetramethyl-2-phenyl-1,3,2-dioxaborolane
- 4,4,5,5-tetramethyl-2-(2-thienyl)-1,3,2-dioxaborolane
- 4,4,5,5-tetramethyl-2-(3-pyridyl)-1,3,2-dioxaborolane
Uniqueness
4,4,5,5-tetramethyl-2-(4-methylfuran-3-yl)-1,3,2-dioxaborolane is unique due to the presence of the 4-methylfuran-3-yl group, which imparts specific electronic and steric properties. These properties can influence the reactivity and selectivity of the compound in various chemical reactions, making it a valuable reagent in organic synthesis.
Properties
CAS No. |
2246546-97-2 |
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Molecular Formula |
C11H17BO3 |
Molecular Weight |
208.06 g/mol |
IUPAC Name |
4,4,5,5-tetramethyl-2-(4-methylfuran-3-yl)-1,3,2-dioxaborolane |
InChI |
InChI=1S/C11H17BO3/c1-8-6-13-7-9(8)12-14-10(2,3)11(4,5)15-12/h6-7H,1-5H3 |
InChI Key |
OVPVLAPRNPZCJA-UHFFFAOYSA-N |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=COC=C2C |
Purity |
95 |
Origin of Product |
United States |
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